molecular formula C13H14F3NO4 B13161675 2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid

2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid

Cat. No.: B13161675
M. Wt: 305.25 g/mol
InChI Key: JSBGFGISEDFDKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hexanoic Acid Backbone:

    Phenylformamido Group Addition: The final step involves the addition of the phenylformamido group to the 2nd position of the hexanoic acid backbone.

Industrial Production Methods: Industrial production of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The exact methods may vary depending on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 5th position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The phenylformamido group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Chemistry: 6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and phenylformamido groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6,6,6-Trifluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is unique due to the presence of the phenylformamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21)

InChI Key

JSBGFGISEDFDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O

Origin of Product

United States

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